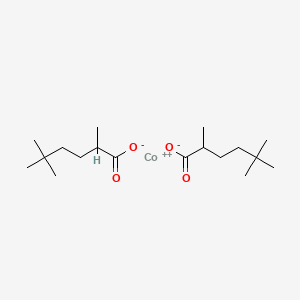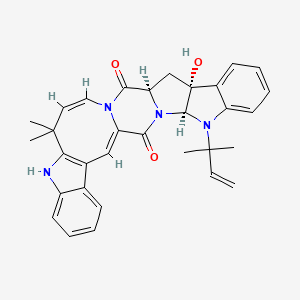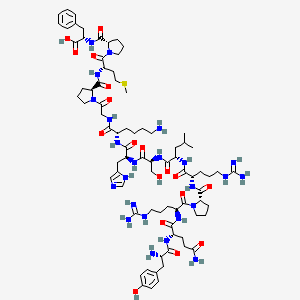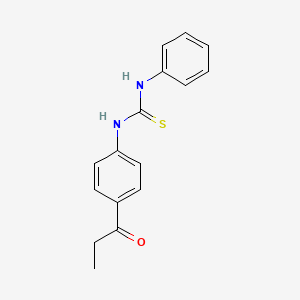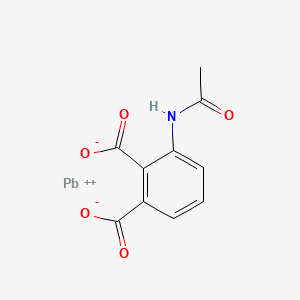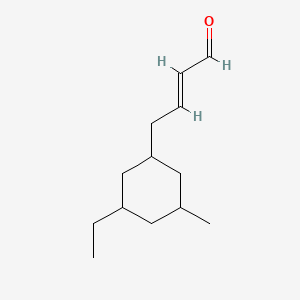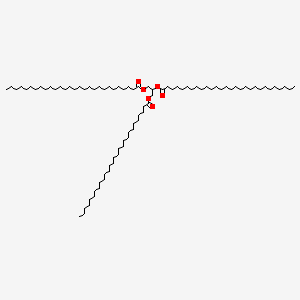
Propane-1,2,3-triyl trioctacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,2,3-triyl trioctacosanoate, also known as tris(octacosanoic acid)1,2,3-propanetriyl ester, is a complex organic compound with the molecular formula C87H170O6 and a molecular weight of 1312.3 g/mol . This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,2,3-triyl trioctacosanoate typically involves the esterification of octacosanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,2,3-triyl trioctacosanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester groups can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and octacosanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Propane-1,2,3-triyl trioctacosanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propane-1,2,3-triyl trioctacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases, releasing glycerol and octacosanoic acid, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2,3-triyl trisheptanoate: Similar in structure but with shorter carbon chains (C24H44O6).
Propane-1,2,3-triyl tris(3-oxobutanoate): Contains keto groups instead of long alkyl chains.
Uniqueness
Propane-1,2,3-triyl trioctacosanoate is unique due to its long carbon chains, which impart distinct physical and chemical properties. These long chains contribute to its high melting point, hydrophobicity, and ability to form stable emulsions, making it particularly valuable in industrial applications .
Propiedades
Número CAS |
31661-27-5 |
|---|---|
Fórmula molecular |
C87H170O6 |
Peso molecular |
1312.3 g/mol |
Nombre IUPAC |
2,3-di(octacosanoyloxy)propyl octacosanoate |
InChI |
InChI=1S/C87H170O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-85(88)91-82-84(93-87(90)81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)83-92-86(89)80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h84H,4-83H2,1-3H3 |
Clave InChI |
CWJVVYLURLZFDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



